molecular formula C45H60N2O13 B228313 Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]- CAS No. 13929-37-8

Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-

Cat. No. B228313
CAS RN: 13929-37-8
M. Wt: 837 g/mol
InChI Key: SQWTVQLBBWXVTK-XYRCNNSGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, is a derivative of rifamycin B, which is a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has been shown to be effective against several bacterial infections, including tuberculosis, leprosy, and Legionnaires' disease.

Mechanism of Action

Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, works by inhibiting the bacterial RNA polymerase enzyme, which is essential for bacterial DNA transcription. The inhibition of RNA polymerase prevents the production of essential bacterial proteins, leading to bacterial cell death.
Biochemical and Physiological Effects:
Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has been shown to have a low toxicity profile and is well-tolerated by patients. It has also been shown to have a long half-life, allowing for once-daily dosing. Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has been shown to have good oral bioavailability, making it an attractive candidate for oral administration.

Advantages and Limitations for Lab Experiments

Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has several advantages for use in lab experiments. It has been shown to have potent antibacterial activity against a wide range of bacteria, making it useful for studying bacterial infections. Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, is also well-tolerated by cells, making it useful for studying the effects of antibiotics on bacterial cells. However, Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has limitations in terms of its specificity for bacterial RNA polymerase, which may limit its use in studying other aspects of bacterial metabolism.

Future Directions

There are several future directions for research on Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-. One potential direction is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another potential direction is the study of Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, in combination with other antibiotics to improve treatment outcomes for bacterial infections. Additionally, Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, may have potential in the treatment of cancer, and further research in this area is warranted.

Synthesis Methods

The synthesis of Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, involves the modification of rifamycin B. The synthesis method involves the reaction of rifamycin B with hexahydro-1H-azepine-1-carboxylic acid, followed by the addition of an acyl chloride to form the final product. The synthesis method has been optimized to produce high yields of the product with a high degree of purity.

Scientific Research Applications

Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has been extensively studied for its antibacterial properties. It has been shown to be effective against several bacterial infections, including tuberculosis, leprosy, and Legionnaires' disease. Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-, has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.

properties

CAS RN

13929-37-8

Molecular Formula

C45H60N2O13

Molecular Weight

837 g/mol

IUPAC Name

[(9E,19E,21Z)-27-[2-(azepan-1-yl)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C45H60N2O13/c1-23-15-14-16-24(2)44(55)46-30-21-32(57-22-33(49)47-18-12-10-11-13-19-47)34-35(40(30)53)39(52)28(6)42-36(34)43(54)45(8,60-42)58-20-17-31(56-9)25(3)41(59-29(7)48)27(5)38(51)26(4)37(23)50/h14-17,20-21,23,25-27,31,37-38,41,50-53H,10-13,18-19,22H2,1-9H3,(H,46,55)/b15-14+,20-17+,24-16-

InChI Key

SQWTVQLBBWXVTK-XYRCNNSGSA-N

Isomeric SMILES

CC1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)/C

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C

synonyms

4-O-[2-(Hexahydro-1H-azepin-1-yl)-2-oxoethyl]rifamycin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.